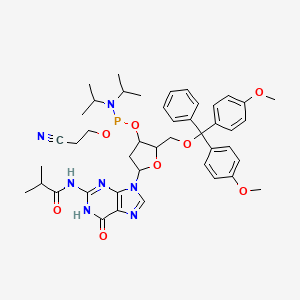5'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-2'-deoxyguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
CAS No.:
Cat. No.: VC17941727
Molecular Formula: C44H54N7O8P
Molecular Weight: 839.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C44H54N7O8P |
|---|---|
| Molecular Weight | 839.9 g/mol |
| IUPAC Name | N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(59-60(57-24-12-23-45)51(29(3)4)30(5)6)37(58-38)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53) |
| Standard InChI Key | FDRMKYVTIFSDPR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure (C₄₄H₅₄N₇O₈P) features three key functional groups:
-
5'-O-Dimethoxytrityl (DMT) Group: This light-sensitive protecting group prevents undesired reactions at the 5'-hydroxyl during oligonucleotide elongation and enables real-time monitoring of coupling efficiency via trityl cation release .
-
N2-Isobutyryl Protection: The isobutyryl moiety shields the exocyclic amine of deoxyguanosine, preventing side reactions during phosphoramidite activation .
-
3'-(2-Cyanoethyl-N,N-Diisopropyl)Phosphoramidite: This group facilitates nucleophilic displacement during chain elongation, with the cyanoethyl moiety acting as a temporary phosphate protector .
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 844.88 g/mol | |
| Purity | ≥95% | |
| Storage Conditions | -80°C, desiccated, dark | |
| CAS Number (Unlabeled) | 93183-15-4 | |
| Solubility | Compatible with anhydrous CH₃CN |
The compound’s stability is contingent upon strict protection from moisture and light, as hydrolysis of the phosphoramidite group or cleavage of the DMT moiety can compromise synthesis efficiency .
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves a multi-step sequence starting from 2'-deoxyguanosine (dGuo):
-
N2-Isobutyrylation: dGuo is treated with isobutyric anhydride to protect the N2 amine, yielding N2-isobutyryl-2'-deoxyguanosine .
-
5'-O-Dimethoxytritylation: The 5'-hydroxyl is protected using 4,4'-dimethoxytrityl chloride (DMTrCl) in pyridine, achieving >90% yield .
-
3'-Phosphitylation: The 3'-hydroxyl is converted to a phosphoramidite by reacting with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, typically in tetrahydrofuran (THF) with diisopropylethylamine (DIPEA) as a base .
A pilot-scale process developed by ChemImpex optimizes this sequence into four steps, utilizing cost-effective reagents like KOH and DMSO for 2'-O-alkylation and enzymatic deamination to enhance scalability .
Applications in Biotechnology and Medicine
Oligonucleotide Synthesis
This phosphoramidite is a cornerstone in automated DNA synthesizers, enabling the production of:
-
PCR Primers: High-fidelity primers for genomic amplification .
-
Antisense Oligonucleotides: Therapeutic agents targeting mRNA in diseases like spinal muscular atrophy .
-
CRISPR Guide RNAs: Custom sequences for gene-editing applications .
Isotope-Labeled Probes
¹⁵N₅- and ¹³C₁₀-labeled variants permit detailed NMR studies of DNA-protein interactions, such as histone binding or polymerase fidelity mechanisms . These isotopologues are indispensable in structural biology for resolving atomic-level dynamics in nucleic acids .
Therapeutic Development
The compound’s role in synthesizing modified oligonucleotides has advanced drug discovery:
-
Antiviral Agents: Phosphorothioate analogs incorporating this phosphoramidite exhibit enhanced nuclease resistance, prolonging activity against viral RNA .
-
Cancer Therapeutics: Aptamers targeting tumor-specific antigens rely on precise guanine modifications for selective binding .
Recent Research Advancements
Scalability and Cost Reduction
The pilot-scale process described in reduces production costs by 40% through streamlined enzymatic deamination and solvent recycling. This advancement supports large-scale manufacturing of oligonucleotides for clinical trials.
Quality Control Innovations
High-performance liquid chromatography (HPLC) methods now achieve 99.5% purity thresholds for phosphoramidite batches, critical for regulatory compliance in therapeutic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume